REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]2[O:16][N:15]=[C:14]([CH3:17])[C:13]=2[CH3:18])(=[O:10])=[O:9])=[CH:4][CH:3]=1.[CH:19]1([N:25]=[C:26]=[O:27])[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1>>[CH:19]1([NH:25][C:26](=[O:27])[NH:1][C:2]2[CH:7]=[CH:6][C:5]([S:8]([NH:11][C:12]3[O:16][N:15]=[C:14]([CH3:17])[C:13]=3[CH3:18])(=[O:10])=[O:9])=[CH:4][CH:3]=2)[CH2:24][CH2:23][CH2:22][CH2:21][CH2:20]1
|
Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
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Smiles
|
NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N=C=O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Further purification
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Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)NC(NC1=CC=C(C=C1)S(=O)(=O)NC1=C(C(=NO1)C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |